N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide
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Overview
Description
N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide: is a heterocyclic compound featuring a 1,3,4-oxadiazole ring fused with a furan ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the oxadiazole ring, which is known for its diverse biological properties, makes this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Attachment of the cyclohexyl group: This step involves the reaction of the intermediate with cyclohexylamine under appropriate conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the furan ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan ring or the acetamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole or furan derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine:
Antimicrobial Activity: The compound may exhibit antibacterial or antifungal properties due to the presence of the oxadiazole ring.
Anticancer Activity: Research suggests that oxadiazole derivatives can inhibit cancer cell growth by targeting specific enzymes or pathways
Industry:
Pharmaceuticals: Potential use in the development of new drugs with improved efficacy and safety profiles.
Agriculture: Possible applications as agrochemicals for pest control.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring may enhance the compound’s binding affinity and specificity. The cyclohexyl group can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
N-Cyclohexyl-2-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide: Similar structure but with a thiophene ring instead of a furan ring.
N-Cyclohexyl-2-(5-pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide: Contains a pyridine ring instead of a furan ring.
Uniqueness:
- The presence of the furan ring in N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide may confer unique electronic properties and biological activities compared to its thiophene or pyridine analogs.
- The combination of the oxadiazole and furan rings can result in a compound with a broad spectrum of biological activities, making it a versatile candidate for drug development.
Properties
IUPAC Name |
N-cyclohexyl-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-12(15-10-5-2-1-3-6-10)9-21-14-17-16-13(20-14)11-7-4-8-19-11/h4,7-8,10H,1-3,5-6,9H2,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULOHQMLGNXALJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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